Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate
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Overview
Description
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is a chemical compound with the molecular formula C11H20N2O4 It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate typically involves the reaction of 4-methylpiperazine with dimethyl butanedioate in the presence of a suitable catalyst. The reaction conditions include heating the reactants under reflux in an inert atmosphere to prevent oxidation. The reaction mixture is then cooled, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with continuous monitoring of temperature and pressure. The use of automated systems ensures consistent quality and yield. The purification process may involve advanced techniques such as column chromatography or crystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Substituted esters or amides.
Scientific Research Applications
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyl-2-(4-methylpiperazin-1-yl)ethanamine: A closely related compound with a shorter carbon chain.
N,N-Dimethyl-2-(4-methylpiperazin-1-yl)acetamide: Another derivative with different functional groups.
Uniqueness: Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is unique due to its specific structural features, such as the presence of two ester groups and a methylated piperazine ring
Properties
IUPAC Name |
dimethyl 2-(4-methylpiperazin-1-yl)butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-12-4-6-13(7-5-12)9(11(15)17-3)8-10(14)16-2/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNNPVDNQHUGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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